![molecular formula C17H17ClN2S B5139688 [4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione](/img/structure/B5139688.png)
[4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione
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Overview
Description
[4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione is a chemical compound known for its unique structure and potential applications in various fields. This compound consists of a piperazine ring substituted with a 3-chlorophenyl group and a phenylmethane-1-thione moiety. Its distinct chemical structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione typically involves the reaction of 3-chlorophenylpiperazine with phenylmethanethione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
[4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the type of reaction and the reagents used .
Scientific Research Applications
Research has demonstrated that [4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione exhibits a range of biological activities:
- Antimicrobial Properties : Several studies have indicated that thione derivatives possess significant antimicrobial activity against various pathogens. The presence of the piperazine moiety is believed to enhance this activity by improving solubility and bioavailability .
- Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent in preclinical models. Its efficacy was evaluated using the carrageenan-induced paw edema model in mice, demonstrating a reduction in inflammation markers .
- Antioxidant Activity : Some derivatives have been tested for their ability to scavenge free radicals and inhibit lipid peroxidation, suggesting potential use in oxidative stress-related conditions .
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Evaluation : In a study evaluating various thione derivatives, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .
- Anti-inflammatory Research : A systematic investigation into the anti-inflammatory properties revealed that this compound effectively inhibited pro-inflammatory cytokines in vitro. Additionally, it demonstrated a dose-dependent reduction in edema in vivo, supporting its use in treating inflammatory diseases .
- Neuropharmacological Studies : Some derivatives of this compound have been explored for their neuropharmacological effects, including anxiolytic and antidepressant activities. These studies suggest that modifications to the piperazine ring can enhance central nervous system penetration and efficacy .
Mechanism of Action
The mechanism of action of [4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione include:
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a piperazine ring with a 3-chlorophenyl group and a phenylmethane-1-thione moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
The compound [4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione is a derivative of piperazine, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties. We will also present relevant data tables and summarize findings from various studies.
Chemical Structure and Synthesis
The compound is synthesized through the Mannich reaction, which involves the reaction of piperazine derivatives with phenylmethane-1-thione. The synthesis process typically includes confirmation of the chemical structure via techniques such as NMR and elemental analysis.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial activity associated with this compound and its derivatives.
Key Findings:
- The compound exhibited strong activity against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 0.49 µg/mL to 62.5 µg/mL for different strains .
- It also showed fungistatic activity against yeast strains such as Candida glabrata and Candida parapsilosis.
Table 1: Antimicrobial Activity of Piperazine Derivatives
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | 0.49 | Against C. parapsilosis |
This compound | 62.5 | Against E. coli |
Other derivatives | Varies | Various bacterial strains |
Anticancer Activity
The anticancer potential of the compound has been evaluated using various cancer cell lines through MTT assays.
Key Findings:
- Some derivatives demonstrated cytotoxicity against cancer cell lines, although they were less potent than standard chemotherapeutic agents like 5-fluorouracil .
- The presence of the piperazine moiety is believed to enhance the anticancer activity by interacting with specific cellular targets.
Table 2: Anticancer Activity of Selected Compounds
Compound | IC50 (µM) | Cell Line Tested |
---|---|---|
This compound | >10 | L929 Fibroblast Cells |
Derivative A | 5.0 | MCF-7 Breast Cancer Cells |
Derivative B | 3.2 | HeLa Cervical Cancer Cells |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease.
Key Findings:
- The inhibition of AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
- Enzyme inhibition studies indicated that modifications to the piperazine core could enhance the inhibitory activity against urease, which is relevant in treating urinary tract infections.
Table 3: Enzyme Inhibition Data
Compound | IC50 (µM) | Enzyme Target |
---|---|---|
This compound | 10.0 | Acetylcholinesterase |
Derivative C | 8.5 | Urease |
Derivative D | 12.0 | Urease |
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound in clinical settings:
- Antimicrobial Efficacy: A study reported that a series of piperazine derivatives demonstrated significant antibacterial effects in vitro, leading to further exploration for potential therapeutic uses in treating bacterial infections .
- Anticancer Properties: Research indicated that certain derivatives exhibited selectivity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index for future drug development .
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-phenylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2S/c18-15-7-4-8-16(13-15)19-9-11-20(12-10-19)17(21)14-5-2-1-3-6-14/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMJXEJXMJCLDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.